(NE)-N-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine
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Overview
Description
(NE)-N-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine is an organic compound characterized by the presence of a bromophenyl group and a methoxyphenyl group connected through a methylene bridge to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine typically involves the reaction of 4-bromophenylmethanol with 3-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(NE)-N-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl and methoxyphenyl groups contribute to the compound’s overall reactivity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl 4-bromobenzoate: Similar in structure but lacks the hydroxylamine group.
4-bromophenylmethanol: A precursor in the synthesis of the target compound.
3-methoxybenzaldehyde: Another precursor used in the synthesis.
Uniqueness
(NE)-N-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine is unique due to the presence of both the bromophenyl and methoxyphenyl groups connected through a methylene bridge to a hydroxylamine moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
(NE)-N-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-15-8-12(9-17-18)4-7-14(15)20-10-11-2-5-13(16)6-3-11/h2-9,18H,10H2,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOKKUFIMIOPHH-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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